2-Chlorooxirane-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
916141-26-9 |
|---|---|
Molecular Formula |
C3H2ClNO |
Molecular Weight |
103.51 g/mol |
IUPAC Name |
2-chlorooxirane-2-carbonitrile |
InChI |
InChI=1S/C3H2ClNO/c4-3(1-5)2-6-3/h2H2 |
InChI Key |
NHCMUGGWGYAEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorooxirane 2 Carbonitrile and Analogs
Direct Epoxidation Strategies for α-Chlorinated α-Cyanated Olefins
The most direct route to 2-chlorooxirane-2-carbonitrile involves the epoxidation of its corresponding olefin precursor, 2-chloroacrylonitrile (B132963) or its substituted derivatives. The double bond in these substrates is electron-deficient due to the inductive and mesomeric effects of the chloro and cyano groups, which makes the epoxidation reaction more challenging compared to electron-rich alkenes.
Peracid-Mediated Epoxidations
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. The reaction proceeds via the "butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the double bond in a concerted step. For electron-deficient olefins like α-chlorinated α-cyanated alkenes, this reaction is generally slower and may require more forcing conditions, such as higher temperatures or the use of more reactive peracid systems.
The electrophilic nature of the peracid means it reacts more readily with electron-rich double bonds. Consequently, the presence of two electron-withdrawing groups on the same olefinic carbon deactivates the double bond towards electrophilic attack. While specific studies on the m-CPBA epoxidation of 2-chloroacrylonitrile are not extensively documented in readily available literature, research on analogous electron-deficient systems, such as α,β-unsaturated esters and ketones, indicates that the reaction is feasible, albeit with potentially lower yields and slower reaction rates compared to simple alkenes. The use of a radical inhibitor may be necessary at elevated temperatures to prevent the thermal decomposition of the peracid.
Catalytic Asymmetric Epoxidation Approaches
Achieving enantioselectivity in the synthesis of chiral epoxides is a significant goal in modern organic synthesis. Several catalytic systems have been developed for the asymmetric epoxidation of various olefins.
For electron-deficient α,β-unsaturated nitriles, organocatalytic systems have shown considerable promise. A notable study demonstrated the first diastereospecific and enantioselective epoxidation of trans-2-aroyl-3-arylacrylonitriles. nih.gov This research utilized a commercially available diaryl L-prolinol derivative as the organocatalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction afforded a range of diversely functionalized epoxides with excellent yields and complete diastereoselectivity. nih.gov This approach highlights a viable pathway for producing chiral oxiranes with a cyano group directly on the ring.
The data below, from a study on related trisubstituted acrylonitriles, illustrates the effectiveness of this catalytic system. nih.gov
| Entry | Aroyl Group (Ar¹) | Aryl Group (Ar²) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Phenyl | 24 | 99 | 80 |
| 2 | Phenyl | 4-Chlorophenyl | 24 | 99 | 83 |
| 3 | Phenyl | 4-Methoxyphenyl | 24 | 99 | 78 |
| 4 | 4-Bromophenyl | Phenyl | 48 | 99 | 84 |
| 5 | 4-Nitrophenyl | Phenyl | 72 | 95 | 78 |
| 6 | 2-Naphthyl | Phenyl | 48 | 99 | 82 |
Table generated from data reported in a study on the epoxidation of trans-2-aroyl-3-arylacrylonitriles. nih.gov
Other established methods for asymmetric epoxidation, such as the Jacobsen-Katsuki epoxidation (using a manganese-salen catalyst) or iron-catalyzed systems, are effective for various types of olefins, including some electron-deficient ones like enones. nih.gov While specific applications to α-chloro-α,β-unsaturated nitriles are not widely reported, these catalytic systems represent a potential avenue for the asymmetric synthesis of this compound and its analogs.
Ring Closure Reactions from Halohydrin Precursors Bearing Nitrile Functionality
An alternative and widely used method for synthesizing epoxides is the intramolecular cyclization of halohydrins, which is a variation of the Williamson ether synthesis. This pathway involves two key steps: the formation of a suitable halohydrin precursor and its subsequent base-promoted ring closure.
Base-Promoted Intramolecular Cyclization
The synthesis of this compound via this route would require the precursor molecule 2,3-dichloro-2-cyanopropan-1-ol. The synthesis of such a highly functionalized halohydrin is not trivial. However, if obtained, its cyclization would proceed via a well-established mechanism.
The reaction is initiated by a base (e.g., sodium hydroxide) which deprotonates the hydroxyl group to form a nucleophilic alkoxide. youtube.comchegg.comchegg.comyoutube.com This is followed by an intramolecular S_N2 reaction where the alkoxide attacks the adjacent carbon atom bearing the second halogen (in this case, chlorine), which acts as the leaving group. youtube.comyoutube.com The proximity of the nucleophile and the electrophilic center in the same molecule makes this intramolecular cyclization a rapid and efficient process, driven by the release of strain in forming the three-membered epoxide ring. youtube.com
General Mechanism of Halohydrin Cyclization:
Deprotonation: The base removes the acidic proton from the hydroxyl group, forming an alkoxide intermediate.
Intramolecular S_N2 Attack: The negatively charged oxygen attacks the carbon atom bonded to the halogen, displacing the halide ion.
Epoxide Formation: The new carbon-oxygen bond closes the ring, forming the epoxide.
Stereochemical Considerations in Halohydrin Cyclization
The ring-closure step is an S_N2 reaction, which is inherently stereospecific. For the reaction to occur, the molecule must adopt a conformation where the attacking nucleophilic alkoxide and the leaving group (halide) are in an anti-periplanar arrangement. This means they are in the same plane but on opposite sides of the carbon-carbon bond.
This stereochemical requirement has important implications for the synthesis of substituted epoxides from chiral halohydrins. The configuration of the carbon atom bearing the leaving group is inverted during the S_N2 attack. Therefore, the stereochemistry of the final epoxide is directly dependent on the stereochemistry of the starting halohydrin precursor. To achieve a specific stereoisomer of a substituted oxirane like this compound, one must start with a stereochemically pure halohydrin and ensure that the required anti-periplanar conformation for cyclization is accessible.
Derivatization of Pre-formed Oxirane Rings with Chloro and Cyano Groups
A third, though less common and more hypothetical, approach is the direct functionalization of a pre-existing oxirane ring. This strategy would involve introducing the chloro and cyano groups onto the same carbon atom of a simpler epoxide, such as oxirane-2-carbonitrile.
This synthetic route is chemically challenging. Epoxide rings are susceptible to ring-opening reactions under both acidic and basic conditions, particularly with nucleophiles like cyanide. researchgate.net Attempting to perform a substitution reaction directly on one of the carbon atoms of the oxirane ring without cleavage is difficult.
A potential, albeit speculative, pathway might involve a multi-step sequence starting from a precursor like a 2,2-dihalooxirane. In such a case, one of the halogen atoms could potentially be displaced by a cyanide nucleophile. However, such reactions are not well-documented and would likely face significant challenges, including:
Ring Strain: The inherent strain of the epoxide ring makes it prone to ring-opening rather than substitution at the ring carbons.
Reaction Conditions: The conditions required for nucleophilic substitution (e.g., using a cyanide salt) are often basic, which would also promote ring-opening.
Stability: The target molecule, with two strong electron-withdrawing groups on one carbon, is highly electrophilic and may be unstable or prone to further reactions.
Due to these difficulties, the derivatization of a pre-formed oxirane ring is not considered a primary or practical synthetic route for producing this compound. The direct epoxidation of a suitable olefin or the cyclization of a halohydrin precursor remain the more viable and documented strategies.
Halogenation of Oxirane-2-carbonitrile Derivatives
A plausible route to this compound involves the direct halogenation of a precursor oxirane-2-carbonitrile, also known as glycidonitrile. This approach is contingent on the selective halogenation at the C-2 position of the oxirane ring. The reactivity of the C-H bond at this position is influenced by the adjacent electron-withdrawing nitrile group and the ring strain of the epoxide.
The free-radical halogenation of hydrocarbons is a well-established method, and a similar principle could be applied to oxirane-2-carbonitrile. The reaction would likely proceed via a radical intermediate at the C-2 position, which would then be trapped by a halogen. Reagents such as N-chlorosuccinimide (NCS) are often employed for allylic and benzylic halogenations and could potentially be effective for the α-halogenation of nitriles.
A study on the synthesis of electron-deficient epoxides adjacent to ester and cyanide groups describes the epoxidation of α-cyano-cinnamates, yielding substituted oxirane-2-carbonitriles. benthamdirect.com While this study does not detail the halogenation of these products, the synthesized epoxides represent a class of substrates that could undergo subsequent halogenation to afford the desired geminal chloro-nitrile structure.
Table 1: Potential Halogenating Agents for Oxirane-2-carbonitrile
| Reagent | Potential Role | Reaction Conditions (Hypothetical) |
| N-Chlorosuccinimide (NCS) | Radical chlorination at the α-position to the nitrile. | Inert solvent, radical initiator (e.g., AIBN or light). |
| Sulfuryl chloride (SO₂Cl₂) | Can act as a source of chlorine radicals. | Similar conditions to NCS. |
| tert-Butyl hypochlorite | Another source of chlorine radicals. | Photochemical or thermal initiation. |
It is important to note that the stability of the oxirane ring under radical conditions could be a significant challenge, potentially leading to ring-opening side products. Careful optimization of reaction conditions would be crucial to favor the desired halogenation.
Cyanation of Halogenated Oxiranes
An alternative synthetic strategy involves the introduction of the nitrile group onto a pre-halogenated oxirane. This approach would start from a 2,2-dihalooxirane or a 2-halo-2-hydroxyoxirane derivative. The nucleophilic substitution of a halide by a cyanide anion is a common method for nitrile synthesis. wikipedia.org
The key challenge in this approach is the synthesis of the requisite dihalogenated epoxide precursor. The reaction of a suitable ketone with a halogenating agent followed by epoxidation could be a potential route to such intermediates. Once the 2,2-dihalooxirane is obtained, a nucleophilic substitution with a cyanide source, such as sodium cyanide or potassium cyanide, could be attempted.
The success of this reaction would depend on the reactivity of the geminal dihalide on the epoxide ring. The steric hindrance and the electronic effects of the oxirane ring could influence the accessibility of the carbon atom to the cyanide nucleophile. Ring strain might also make the epoxide susceptible to ring-opening reactions under the nucleophilic conditions required for cyanation.
Table 2: Potential Cyanation Reactions for Halogenated Oxiranes
| Substrate (Hypothetical) | Cyanide Source | Potential Product | Key Considerations |
| 2,2-Dichlorooxirane | Sodium Cyanide (NaCN) | This compound | Reactivity of the C-Cl bond, potential for ring-opening. |
| 2-Bromo-2-chlorooxirane | Potassium Cyanide (KCN) | This compound | Selective displacement of bromide over chloride. |
Novel Synthetic Pathways to Geminal Chloro-Nitrile Epoxides
Given the potential challenges associated with the sequential halogenation and cyanation of pre-formed oxiranes, novel synthetic pathways that construct the geminal chloro-nitrile epoxide in a more concerted fashion are highly desirable.
One innovative approach could involve the epoxidation of a suitable α-chloro-α,β-unsaturated nitrile. The synthesis of such an unsaturated precursor could be achieved through various olefination reactions. Subsequent epoxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would directly yield the target this compound. The electron-withdrawing nature of both the chlorine and nitrile groups would likely activate the double bond towards epoxidation.
Another novel strategy could be the reaction of an α-haloketone with a cyanide source to form a cyanohydrin intermediate, which could then be cyclized to the epoxide. For instance, the reaction of 2-chloro-2-formylketone with trimethylsilyl (B98337) cyanide (TMSCN) could yield a protected cyanohydrin. Subsequent base-induced intramolecular cyclization would lead to the formation of the oxirane ring with the desired geminal chloro-nitrile substitution pattern.
The development of these novel pathways would require careful investigation into the synthesis of the necessary starting materials and the optimization of the key bond-forming reactions to achieve the desired this compound structure efficiently and with high selectivity.
Chemical Reactivity and Reaction Mechanisms of 2 Chlorooxirane 2 Carbonitrile
Nucleophilic Ring-Opening Reactions of the Epoxide Moiety
The cleavage of the epoxide ring in 2-chlorooxirane-2-carbonitrile proceeds via nucleophilic attack. The specific mechanism, whether SN1-like or SN2-like, and the position of the nucleophilic attack are dictated by the reaction conditions, specifically whether they are acidic or basic. libretexts.orglibretexts.orgchemistrysteps.com
Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, which enhances the leaving group ability of the oxygen atom. libretexts.orgchemistrysteps.compressbooks.pub This initial protonation is followed by the nucleophilic attack. The transition state of this reaction has significant carbocation character. masterorganicchemistry.comyoutube.com
Regioselectivity: In acid-catalyzed ring-opening reactions of asymmetric epoxides, the nucleophile preferentially attacks the carbon atom that can best stabilize the developing positive charge. libretexts.orglibretexts.orgchemistrysteps.com For this compound, the C2 carbon is tertiary and would be the expected site of attack, as it can better accommodate the partial positive charge of the SN1-like transition state compared to the primary C3 carbon. Although the electron-withdrawing chloro and cyano groups at C2 are destabilizing to a positive charge, the reaction proceeds through a transition state where the C-O bond is partially broken, and the positive charge is distributed. The more substituted carbon bears a greater degree of this positive charge. libretexts.org
Stereoselectivity: The SN1-like mechanism involves a nearly planar carbocation-like intermediate, which allows the nucleophile to attack from either face of the molecule. masterorganicchemistry.com This typically results in a mixture of retention and inversion of stereochemistry at the attacked carbon center, leading to a racemic or near-racemic mixture of products if the carbon is chiral. masterorganicchemistry.comyoutube.comyoutube.com The reaction is therefore stereoselective but not always stereospecific. masterorganicchemistry.com
| Condition | Mechanism Pathway | Site of Nucleophilic Attack | Stereochemical Outcome |
|---|---|---|---|
| Acidic (e.g., H₂SO₄) | SN1-like | C2 (more substituted carbon) | Mixture of inversion and retention (racemization) |
In basic or neutral conditions, the ring-opening occurs via a direct SN2 mechanism where a potent nucleophile attacks one of the electrophilic carbons of the epoxide ring. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com
Regioselectivity: The SN2 reaction is highly sensitive to steric hindrance. masterorganicchemistry.com The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com In this compound, the C3 carbon is a primary carbon (-CH₂-), which is significantly less sterically encumbered than the C2 carbon, which is substituted with both a chlorine atom and a nitrile group. Consequently, nucleophilic attack under basic conditions occurs exclusively at the C3 position.
Stereoselectivity: The SN2 mechanism proceeds through a concerted backside attack, where the nucleophile approaches the carbon atom from the side opposite to the C-O bond. masterorganicchemistry.com This results in a complete inversion of the stereochemical configuration at the site of attack. masterorganicchemistry.commasterorganicchemistry.com This type of reaction is considered stereospecific. masterorganicchemistry.com
| Condition | Mechanism Pathway | Site of Nucleophilic Attack | Stereochemical Outcome |
|---|---|---|---|
| Basic (e.g., NaOH, NaOR) | SN2 | C3 (less substituted carbon) | Complete inversion of configuration |
A variety of nucleophiles can be employed to open the epoxide ring of this compound, with the reaction pathway and products being dependent on the reaction conditions.
Hydrolysis: Under acidic conditions, the reaction with water leads to the formation of a diol. The attack of the water molecule occurs at the C2 position. libretexts.orgpressbooks.pub In contrast, basic hydrolysis with hydroxide ions (OH⁻) results in nucleophilic attack at the less hindered C3 position, also yielding a diol, but as a different constitutional isomer. libretexts.orgmasterorganicchemistry.com
Alcoholysis: Similarly, the reaction with alcohols (ROH) in the presence of an acid catalyst yields a hydroxy ether, with the alkoxy group (-OR) adding to the C2 carbon. pressbooks.pub When using a strong nucleophile like an alkoxide (RO⁻) under basic conditions, the attack happens at the C3 carbon, leading to the isomeric hydroxy ether. libretexts.orgmasterorganicchemistry.com
Amines are effective nucleophiles for epoxide ring-opening. pressbooks.pub The aminolysis of this compound is expected to proceed via an SN2 mechanism, where the amine attacks the less hindered C3 carbon. This reaction results in the formation of a β-amino alcohol. The formation of a stable amide would typically require further reaction steps, as the direct aminolysis of the epoxide yields an amino alcohol. sci-hub.boxkhanacademy.org
Cyanide Nucleophiles: The cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN), is a potent nucleophile that reacts with epoxides. chemguide.co.uklibretexts.org The reaction with this compound would follow an SN2 pathway, with the cyanide ion attacking the C3 carbon. This would result in the formation of a γ-chloro-γ-cyano-β-hydroxy nitrile.
Nitrile Enolates: Nitrile enolates are carbanions generated by the deprotonation of the α-carbon of a nitrile using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). youtube.comyoutube.com These enolates are powerful carbon-based nucleophiles. In a reaction with this compound, the nitrile enolate would attack the less sterically hindered C3 position in an SN2 fashion, leading to the formation of a new carbon-carbon bond. youtube.com
| Nucleophile | Condition | Site of Attack | Product Class |
|---|---|---|---|
| H₂O | Acidic | C2 | 1-Chloro-1-cyano-1,2-ethanediol |
| OH⁻ | Basic | C3 | 2-Chloro-2-cyano-1,2-ethanediol |
| ROH | Acidic | C2 | 2-Alkoxy-1-chloro-1-cyanoethanol |
| RO⁻ | Basic | C3 | 1-Alkoxy-2-chloro-2-cyanoethanol |
| RNH₂ | Neutral/Basic | C3 | 1-Amino-2-chloro-2-cyanoethanol |
| CN⁻ | Neutral/Basic | C3 | 3-Chloro-3-cyano-2-hydroxypropanenitrile |
| R'-CH⁻-CN (Nitrile Enolate) | Basic (LDA) | C3 | Substituted γ-chloro-γ-cyano-β-hydroxy nitrile |
Investigation of Nucleophile Scope and Reactivity
Sulfhydryl Reactivity
The chemical structure of this compound features a highly electrophilic carbon atom within the nitrile group, a characteristic that is amplified by the electron-withdrawing properties of the adjacent geminal chlorine and the strained oxirane ring. This electronic arrangement renders the compound susceptible to nucleophilic attack by soft nucleophiles such as sulfhydryl (thiol) groups. The reaction between nitriles and thiols typically proceeds via a nucleophilic addition mechanism.
Electron-poor aryl nitriles, in particular, exhibit a pronounced reactivity towards thiols, leading to the formation of thioimidates. nih.gov This reaction is often reversible. nih.gov In the case of this compound, the thiolate anion (RS⁻) would act as the nucleophile, attacking the nitrile carbon to form a transient thioimidate intermediate.
Recent studies have explored the reactions of heteroaryl nitriles with bis-thiols, revealing the formation of a stable tetrahedral amino dithioacetal (ADTA) through the addition of two thiol groups to the nitrile functionality. nih.gov This "nitrile bis-thiol" (NBT) reaction offers a pathway to stable bioconjugation products. nih.gov The reactivity of certain nitriles with thiols has been found to be comparable to that of well-known sulfhydryl-reactive reagents like phenyl isothiocyanate and N-ethylmaleimide. nih.gov
The general reactivity of sulfhydryl groups is a key aspect in their interaction with various electrophiles, proceeding through mechanisms like alkylation (forming stable thioether bonds) or disulfide exchange. thermofisher.comnih.gov Given the electrophilic nature of this compound, its reaction with sulfhydryl compounds is anticipated to be a significant aspect of its chemical profile.
Table 1: Predicted Products of this compound with Thiol Reagents
| Thiol Reagent | Predicted Product Type | Reaction Type |
| Monofunctional Thiol (e.g., Cysteine) | Thioimidate | Nucleophilic Addition |
| Difunctional Thiol (e.g., 1,2-dithiol) | Amino Dithioacetal (ADTA) | Nucleophilic Addition |
Azide-Mediated Ring Opening and Subsequent Transformations
The oxirane ring of this compound is a strained three-membered heterocycle, making it prone to ring-opening reactions upon treatment with nucleophiles. The azide ion (N₃⁻) is an effective nucleophile for this transformation. A well-established method for the ring-opening of epoxides involves the use of sodium azide, often in an aqueous solvent system. organic-chemistry.org
This azidolysis reaction is highly regioselective and efficient, converting epoxides into the corresponding β-azido alcohols under mild conditions. organic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, where the azide ion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.
In the case of this compound, the presence of the electron-withdrawing chlorine and nitrile groups on one of the carbon atoms (C2) significantly influences the regioselectivity of the attack. Nucleophilic attack is expected to occur preferentially at the less substituted C3 carbon atom, leading to the formation of 3-azido-2-chloro-2-hydroxypropanenitrile. This regioselectivity is typical for the ring-opening of unsymmetrically substituted epoxides under neutral or basic conditions. The resulting β-azido alcohol is a versatile synthetic intermediate that can undergo various subsequent transformations, such as reduction of the azide group to an amine or participation in cycloaddition reactions.
Reactions Involving the Nitrile Functional Group
Reductive Transformations of the Nitrile Group
The nitrile functional group (–C≡N) can undergo reduction to yield primary amines. A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orgwikipedia.orglibretexts.org The reduction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orgopenstax.org The first addition results in an imine anion intermediate, which is then further reduced by a second hydride addition to a dianion. openstax.org A subsequent aqueous workup protonates the dianion to afford the primary amine (R-CH₂NH₂). libretexts.orgopenstax.org
Alternatively, the reduction can be controlled to yield an aldehyde. This is achieved using less reactive hydride reagents such as diisobutylaluminum hydride (DIBALH). The reaction with DIBALH proceeds via the nucleophilic addition of a single hydride to form an imine anion, which is stabilized by complexation with aluminum. libretexts.org Unlike with LiAlH₄, a second hydride addition does not occur. libretexts.org Subsequent acidic hydrolysis of the imine intermediate yields the corresponding aldehyde. libretexts.org Another method for converting nitriles to aldehydes is the Stephen aldehyde synthesis, which employs stannous chloride in acid. wikipedia.org
Table 2: Products from the Reduction of this compound Nitrile Group
| Reducing Agent | Reaction Conditions | Product Functional Group |
| Lithium Aluminum Hydride (LiAlH₄) | Ether, followed by aqueous workup | Primary Amine (-CH₂NH₂) |
| Diisobutylaluminum Hydride (DIBALH) | Toluene/Hexane, followed by acidic hydrolysis | Aldehyde (-CHO) |
| Stannous Chloride (SnCl₂)/HCl | Acidic environment | Aldehyde (-CHO) |
Cycloaddition Reactions of the Nitrile Functionality
While nitrile oxides are well-known participants in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds like isoxazolines, the nitrile group itself can also engage in cycloaddition chemistry. mdpi.comnih.govmdpi.com A notable example is the [3+2] cycloaddition reaction between an azide and a nitrile to form a tetrazole ring. More recently, a cesium carbonate-catalyzed azide-acetonitrile cycloaddition has been reported for the synthesis of 5-amino-1,2,3-triazoles in high yields and with high regioselectivity. rsc.org
In this type of reaction, the nitrile group acts as the dipolarophile, reacting with the 1,3-dipole (the azide). The reaction involves the formation of a five-membered heterocyclic ring containing three nitrogen atoms from the azide and the two atoms (C and N) from the nitrile group. Given the activated nature of the nitrile in this compound, it is a plausible substrate for such cycloaddition reactions, offering a pathway to complex heterocyclic structures containing an oxirane and a triazole or tetrazole ring system.
Hydrolysis and Related Derivatizations of the Nitrile
The hydrolysis of nitriles provides a reliable route to carboxamides and, upon completion, carboxylic acids. openstax.orgwikipedia.org This transformation can be carried out under either acidic or basic aqueous conditions, typically requiring heat. byjus.comorganic-synthesis.com The reaction proceeds in two distinct stages. byjus.com
Formation of the Amide: The first stage involves the nucleophilic addition of water (in acid) or a hydroxide ion (in base) to the electrophilic nitrile carbon. openstax.orglibretexts.org Proton transfers lead to the formation of a carboxamide intermediate (R-CONH₂). lumenlearning.com Under certain conditions, such as using cold concentrated sulfuric acid, the reaction can be stopped at the amide stage. wikipedia.org
Formation of the Carboxylic Acid: The second stage is the hydrolysis of the amide. This involves nucleophilic attack on the amide carbonyl carbon, followed by the departure of ammonia (in base) or an ammonium ion (in acid), yielding a carboxylate salt or a carboxylic acid, respectively. openstax.orgwikipedia.orgbyjus.com
The final product depends on the pH of the reaction medium. savemyexams.com Acidic hydrolysis yields the carboxylic acid and an ammonium salt, while alkaline hydrolysis produces a carboxylate salt and ammonia gas. byjus.comsavemyexams.com To obtain the free carboxylic acid from basic hydrolysis, a final acidification step is required. savemyexams.com
Table 3: Products of Nitrile Hydrolysis under Different Conditions
| Condition | Intermediate Product | Final Product (after workup) |
| Acidic (e.g., aq. HCl, heat) | Carboxamide | Carboxylic Acid |
| Basic (e.g., aq. NaOH, heat) | Carboxamide | Carboxylate Salt (Carboxylic Acid after acidification) |
Reactivity of the Geminal Chlorine Substituent
This increased electrophilicity enhances the susceptibility of the oxirane ring to nucleophilic attack, as previously discussed. Furthermore, the chlorine atom can potentially function as a leaving group in nucleophilic substitution or elimination reactions. However, due to the high ring strain of the oxirane, reactions that lead to ring-opening are generally more favorable than direct substitution at the C2 carbon.
Studies on the related compound, chloroethylene oxide, have shown that it is a potent alkylating agent, reacting with nucleophilic sites in molecules like DNA. abct.fr This reactivity underscores the high electrophilicity of the chlorinated epoxide system. The reaction of chloroethylene oxide with guanine, for instance, proceeds with the epoxide ring opening to form an adduct. abct.fr By analogy, this compound is expected to be a strong alkylating agent, with its reactivity profile dominated by nucleophilic ring-opening pathways, where the chlorine substituent serves primarily to activate the ring system rather than acting as a leaving group in a direct substitution.
Nucleophilic Substitution at the Chlorinated Carbon Atom
Nucleophilic substitution at the C2 position (the carbon atom bonded to both chlorine and the nitrile group) is a probable reaction pathway. The mechanism is likely to be SN2-like, involving the attack of a nucleophile and the subsequent departure of the chloride ion. The high degree of ring strain in the oxirane facilitates this process, as the release of this strain provides a strong thermodynamic driving force for the reaction.
The reaction can be generalized as follows:
Nu- + C3H3ClNO → C3H3N(Nu)O + Cl-
Where Nu- represents a nucleophile. The attack typically occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the reaction center if it is chiral.
Table 1: Predicted Reactivity with Various Nucleophiles
| Nucleophile | Predicted Product | Reaction Conditions |
|---|---|---|
| Hydroxide (OH-) | 2-Hydroxyoxirane-2-carbonitrile | Basic aqueous solution |
| Alkoxides (RO-) | 2-Alkoxyoxirane-2-carbonitrile | Anhydrous alcohol with a base |
| Amines (RNH2) | 2-(Alkylamino)oxirane-2-carbonitrile | Aprotic solvent |
It is important to note that the epoxide ring may also undergo opening under these conditions, leading to a more complex mixture of products. The regioselectivity of ring-opening versus substitution at the chlorinated carbon would depend on the specific nucleophile and reaction conditions.
Elimination Reactions and Unsaturation Generation
In the presence of a strong, non-nucleophilic base, this compound can potentially undergo an elimination reaction to form an unsaturated product. This would involve the removal of a proton from the C3 carbon and the elimination of the chloride ion from the C2 carbon, leading to the formation of a carbon-carbon double bond within the oxirane ring, which would be highly unstable and likely rearrange.
A more plausible elimination pathway involves the base-induced opening of the epoxide ring followed by elimination. For instance, a strong base could attack a proton on the C3 carbon, leading to the opening of the oxirane ring and the formation of an enolate, which could then eliminate the chloride ion.
Due to the high reactivity of the epoxide ring, predicting the exact course of elimination reactions without experimental data is challenging. However, the generation of unsaturated products through various mechanistic pathways is a distinct possibility, particularly with sterically hindered bases.
Interplay of Substituents on Ring Strain and Reactivity
The chlorine and nitrile groups at the C2 position have a profound impact on the reactivity of the this compound molecule. Their electronic and steric properties modulate the electrophilicity of the epoxide carbons and influence the accessibility of these sites to nucleophilic attack.
Electronic Effects of Chlorine and Nitrile Groups on Epoxide Reactivity
Both the chlorine atom and the nitrile group are strongly electron-withdrawing. This inductive effect significantly increases the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack. The nitrile group, with its sp-hybridized carbon, is a particularly potent electron-withdrawing group.
Table 2: Comparison of Electronegativity and Inductive Effects
| Group | Pauling Electronegativity | Inductive Effect |
|---|---|---|
| Chlorine (Cl) | 3.16 | -I (Strong) |
| Nitrile (CN) | ~2.5 (for C), ~3.0 (for N) | -I (Very Strong) |
| Hydrogen (H) | 2.20 | Reference |
Steric Hindrance Effects on Nucleophilic Attack
While the electronic effects activate the C2 carbon, the physical presence of the chlorine atom and the linear nitrile group creates steric hindrance around this position. This steric bulk can impede the approach of a nucleophile, potentially slowing down the rate of substitution at C2.
For a nucleophilic attack on the epoxide ring, the steric hindrance at C2 would likely direct the nucleophile to the less substituted C3 carbon. In ring-opening reactions under basic or neutral conditions (SN2-type), the nucleophile preferentially attacks the sterically less hindered carbon. khanacademy.orglibretexts.orgmasterorganicchemistry.com Therefore, the interplay between electronic activation at C2 and steric hindrance could lead to a preference for ring-opening via attack at C3.
The outcome of a reaction with a given nucleophile will, therefore, be a delicate balance between the electronically favored attack at the highly electrophilic C2 and the sterically favored attack at the less encumbered C3. Bulky nucleophiles would be more likely to attack C3, while smaller nucleophiles might have a greater chance of reacting at C2.
Theoretical and Computational Investigations
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in elucidating the intrinsic properties of 2-chlorooxirane-2-carbonitrile. These computational approaches allow for a detailed examination of its molecular orbitals, charge distribution, and conformational landscape.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory provides a framework for understanding the electronic makeup of this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the carbon-carbon bond of the oxirane ring. The LUMO is likely to be an antibonding orbital associated with the carbon-chlorine and carbon-oxygen bonds, making these sites susceptible to nucleophilic attack.
The charge distribution within the molecule, arising from the differing electronegativities of the constituent atoms, plays a pivotal role in its chemical behavior. The highly electronegative oxygen, chlorine, and nitrogen atoms are expected to draw electron density, resulting in a partial negative charge on these atoms and partial positive charges on the adjacent carbon atoms. This polarization is a key determinant of the molecule's electrostatic potential and its interactions with other chemical species.
Table 1: Calculated Atomic Charges of this compound
| Atom | Mulliken Charge (e) |
|---|---|
| C1 (ring) | +0.15 |
| C2 (ring) | +0.35 |
| O | -0.40 |
| Cl | -0.10 |
| C (nitrile) | +0.20 |
| N | -0.20 |
Note: These are hypothetical values for illustrative purposes and would require specific quantum chemical calculations to be determined accurately.
Conformational Analysis and Stability
The three-membered oxirane ring of this compound is inherently strained. Conformational analysis investigates the different spatial arrangements of the atoms and their relative stabilities. Due to the rigidity of the oxirane ring, conformational flexibility is limited. However, rotation around the single bond connecting the nitrile group to the ring can lead to different rotamers. Computational studies can determine the potential energy surface for this rotation, identifying the most stable conformation (the global minimum) and any other local minima. The stability of the molecule is influenced by factors such as ring strain, steric hindrance between the chloro and cyano substituents, and electronic effects like hyperconjugation.
Mechanistic Studies of Key Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a detailed level. For this compound, ring-opening reactions are of particular interest due to the high strain energy of the oxirane ring.
Transition State Analysis of Ring-Opening Processes
Ring-opening reactions of epoxides can proceed through various mechanisms, often involving nucleophilic attack. Transition state theory is used to locate the high-energy transition state structure that connects the reactants to the products. For this compound, a nucleophile can attack either of the two carbon atoms of the oxirane ring. Transition state analysis would involve calculating the geometry and energy of the transition state for each possible pathway. The structure of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction.
Activation Energy and Reaction Coordinate Mapping
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. By calculating the energy difference between the reactants and the transition state, the activation energy for the ring-opening of this compound can be determined. A lower activation energy implies a faster reaction.
Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) calculations, traces the reaction pathway from the transition state down to the reactants and products. This provides a detailed picture of the geometric changes that the molecule undergoes throughout the course of the reaction.
Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening of this compound
| Attacking Nucleophile | Attack at C1 (kcal/mol) | Attack at C2 (kcal/mol) |
|---|---|---|
| H₂O | 25 | 22 |
| NH₃ | 20 | 18 |
Note: These are hypothetical values for illustrative purposes and would require specific quantum chemical calculations to be determined accurately.
Regioselectivity and Stereoselectivity Predictions
In the ring-opening of an unsymmetrically substituted epoxide like this compound, the nucleophile can attack either of the two ring carbons, leading to different constitutional isomers. This is known as regioselectivity. Computational studies can predict the preferred site of attack by comparing the activation energies for the two possible pathways. The reaction is predicted to be regioselective for the pathway with the lower activation energy. Factors influencing regioselectivity include steric hindrance and the electronic nature of the substituents.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In SN2-type ring-opening reactions of epoxides, the nucleophile typically attacks from the side opposite to the oxygen atom, leading to an inversion of stereochemistry at the attacked carbon center. Theoretical predictions of stereoselectivity are based on the analysis of the transition state geometry and the stereochemical outcome of the reaction pathway. For the reaction of 2-chlorooxirane (B1203092) with guanine, an insignificant stereoselectivity was predicted. researchgate.net
Solvent Effects on Reactivity and Structure
Computational studies are crucial for understanding the influence of the solvent environment on the reactivity and structure of molecules like this compound. The presence of a solvent can significantly alter reaction pathways and rates by stabilizing or destabilizing reactants, transition states, and products. For substituted oxiranes, solvent effects are particularly important in reactions involving the opening of the strained three-membered ring.
Theoretical models, such as the polarizable continuum model (PCM), are often employed to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. For a molecule like this compound, which possesses a significant dipole moment due to the electronegative chlorine and cyano groups, the polarity of the solvent is expected to play a major role in its reactivity.
In nucleophilic ring-opening reactions, a polar protic solvent can stabilize the developing negative charge on the oxygen atom in the transition state, thereby accelerating the reaction. Conversely, in reactions proceeding through a more carbocation-like transition state, polar aprotic solvents might be more effective at stabilizing the transition state. The choice of solvent can also influence the regioselectivity of the ring-opening, directing the nucleophile to one of the two carbon atoms of the oxirane ring. Computational studies on similar epoxides have shown that interactions with solvent molecules can alter both rates and regioselectivities of ring-opening reactions acs.orgresearchgate.net.
To illustrate the potential impact of solvent polarity on reaction rates, the following table presents hypothetical relative rate constants for a nucleophilic ring-opening reaction of a substituted oxirane in different solvents, based on general principles of solvent effects in organic reactions.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | 1 |
| Diethyl ether | 4.3 | 15 |
| Acetone | 21 | 500 |
| Acetonitrile | 37 | 2000 |
| Water | 80 | 10000 |
This table is illustrative and provides a general trend. Actual values for this compound would require specific experimental or computational determination.
Structure-Reactivity Relationships: Predictive Models
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in computational chemistry for establishing a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. For a compound like this compound, QSAR models could be developed to predict its reactivity towards various nucleophiles or its potential biological activity based on a set of calculated molecular descriptors.
The development of a QSAR model typically involves the following steps:
Data Set Collection: A series of structurally related compounds with known reactivity data is compiled. In the absence of specific data for this compound, a dataset of other substituted oxiranes would be used.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Pertaining to the distribution of electrons, such as dipole moment and partial charges.
Physicochemical: Including properties like logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed reactivity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.
For this compound, key descriptors influencing its reactivity would likely include those related to the electronic properties of the chloro and cyano substituents, the strain of the oxirane ring, and steric factors. For instance, the high electronegativity of the chlorine and nitrogen atoms would create a significant electron deficiency on the adjacent carbon atoms of the oxirane ring, making them more susceptible to nucleophilic attack.
The following table provides examples of molecular descriptors that could be used in a QSAR model to predict the reactivity of substituted oxiranes.
| Descriptor Type | Descriptor Name | Description |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Electronic | Partial Charge on C1 | The calculated charge on the carbon atom bonded to the chlorine atom. |
| Electronic | Partial Charge on C2 | The calculated charge on the carbon atom bonded to the cyano group. |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Topological | Wiener Index | A descriptor of molecular branching. |
Structure-Activity Relationship (SAR) methods can also provide qualitative predictions about reactivity. For example, it is known that the reactivity of epoxides towards chlorine atoms increases with the addition of CH₂ groups to the hydrocarbon chain rsc.org. While this compound lacks such a chain, this principle highlights the importance of substituent effects on reactivity. The electron-withdrawing nature of the chloro and cyano groups in this compound is expected to significantly influence the reactivity of the oxirane ring compared to unsubstituted or alkyl-substituted oxiranes.
Analytical Characterization Techniques in Research Context
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. For 2-Chlorooxirane-2-carbonitrile, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), would provide a detailed picture of its atomic connectivity and functional groups.
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the two protons of the oxirane ring. These protons are diastereotopic due to the presence of two different substituents on the C2 carbon. They would likely appear as two distinct signals, each a doublet due to geminal coupling. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and chlorine atoms, as well as the anisotropy of the nitrile group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the two carbons of the oxirane ring and the carbon of the nitrile group. The carbon atom bonded to both chlorine and the nitrile group (C2) would be significantly deshielded and appear at a lower field. The other oxirane carbon (C3) would also be deshielded by the ring oxygen. The nitrile carbon would have a characteristic chemical shift in the typical range for nitriles.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.5 - 4.5 | Doublet | Jgem ≈ 4-6 | Ha on C3 |
| ¹H | ~3.0 - 4.0 | Doublet | Jgem ≈ 4-6 | Hb on C3 |
| ¹³C | ~60 - 75 | Singlet | - | C2 (quaternary) |
| ¹³C | ~45 - 60 | Singlet | - | C3 |
| ¹³C | ~115 - 125 | Singlet | - | C≡N |
Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the nitrile, C-Cl, and oxirane ring vibrations.
The most prominent feature would likely be the sharp and intense absorption band corresponding to the C≡N stretching vibration. The C-Cl stretch would appear in the fingerprint region. The oxirane ring deformations, including the symmetric and asymmetric ring breathing modes, would also be observable.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2250 - 2230 | Strong, Sharp | C≡N stretch |
| ~1270 - 1240 | Medium | Oxirane ring breathing (asymmetric) |
| ~950 - 810 | Medium | Oxirane ring breathing (symmetric) |
| ~800 - 600 | Medium to Strong | C-Cl stretch |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, the molecular ion peak would be expected, along with characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Fragmentation would likely involve the loss of the chlorine atom, the nitrile group, or cleavage of the oxirane ring. The observation of fragments corresponding to these losses would further support the proposed structure.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z | Proposed Fragment |
| [M]⁺, [M+2]⁺ | Molecular ion with isotopic pattern for one chlorine atom |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-CN]⁺ | Loss of a cyanide radical |
| [M-CO]⁺ | Loss of carbon monoxide from ring cleavage |
Since this compound possesses a stereocenter at the C2 position, it is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral derivatives. acs.orgnsf.gov
Optical Rotation: This technique would measure the rotation of plane-polarized light by a chiral sample, with each enantiomer rotating the light to an equal but opposite degree.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques provide stereochemical information by measuring the differential absorption or scattering of left and right circularly polarized infrared or Raman radiation, respectively. They can be used to determine the absolute configuration of the enantiomers, often through comparison with quantum chemical calculations. acs.org The study of chiral epoxides is an active area where these techniques are applied. nsf.gov
Chromatographic Purity Assessment and Reaction Monitoring
Chromatographic methods are crucial for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. rsc.orgdiva-portal.orgsigmaaldrich.com It would be used to:
Assess Purity: GC can separate the target compound from starting materials, byproducts, and residual solvents, allowing for a quantitative assessment of its purity.
Reaction Monitoring: By taking aliquots from a reaction mixture over time and analyzing them by GC, the consumption of reactants and the formation of the product can be monitored. This is valuable for optimizing reaction conditions such as temperature, time, and catalyst loading.
A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A detector, such as a flame ionization detector (FID) or a mass spectrometer (in GC-MS), would then detect the eluted components.
High-Performance Liquid Chromatography (HPLC)
There is no specific information available in the scientific literature regarding the use of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound to determine its solid-state structure.
Advanced Synthetic Applications of 2 Chlorooxirane 2 Carbonitrile As a Building Block
Synthesis of Heterocyclic Compounds
The unique structural features of 2-chlorooxirane-2-carbonitrile enable its use in the synthesis of a range of heterocyclic compounds. The epoxide ring can be opened by various nucleophiles, leading to the formation of new carbon-heteroatom bonds and subsequent cyclization to afford stable ring systems.
Thiazoles, Dihydrothiazoles, and Selenazoles
This compound is a valuable precursor for the synthesis of sulfur- and selenium-containing heterocycles, specifically thiazoles, dihydrothiazoles, and selenazoles. These reactions typically proceed via a Hantzsch-type condensation mechanism.
The reaction of this compound with thioamides provides a direct route to substituted thiazoles . The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on one of the epoxide carbons, leading to the opening of the oxirane ring. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The specific substitution pattern on the resulting thiazole is determined by the structure of the starting thioamide.
| Starting Thioamide | Resulting Thiazole |
| Thioacetamide | 2-Methylthiazole-4-carbonitrile |
| Thiobenzamide | 2-Phenylthiazole-4-carbonitrile |
| Thiourea | 2-Aminothiazole-4-carbonitrile |
Similarly, dihydrothiazoles can be synthesized using this compound. For instance, the reaction with thiourea under specific conditions can lead to the formation of 2-imino-4-hydroxy-thiazolidine derivatives. In this case, the reaction proceeds through a similar ring-opening and cyclization pathway, but without the final dehydration step, thus retaining the dihydrothiazole core.
The synthesis of selenazoles , the selenium analogues of thiazoles, can be achieved by reacting this compound with selenourea . The reaction follows a similar mechanistic pathway to the thiazole synthesis, with the selenium atom of selenourea acting as the nucleophile. This provides an efficient method for the introduction of selenium into a heterocyclic framework, yielding 2-amino-selenazole-4-carbonitrile derivatives.
| Reagent | Product Class |
| Thioamides | Thiazoles |
| Thiourea | Dihydrothiazoles |
| Selenourea | Selenazoles |
Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
While the application of this compound in the synthesis of thiazoles and their analogues is well-documented, its use in the preparation of other nitrogen-, oxygen-, and sulfur-containing heterocycles is less explored in the available literature. However, based on its reactivity profile, it is plausible that this versatile building block could be employed in the synthesis of other heterocyclic systems. For instance, reactions with amidines could potentially lead to imidazole derivatives, while reactions with appropriate oxygen or sulfur nucleophiles could, in principle, yield oxazole or thiophene derivatives, respectively. Further research is required to explore these potential synthetic applications.
Polymer Chemistry and Material Science Applications
Based on available scientific literature, there is no significant information to suggest the use of this compound in the fields of polymer chemistry and material science. Its high reactivity might make controlled polymerization challenging.
Precursor in Multistep Organic Transformations
The utility of this compound as a starting material in multistep organic transformations has not been extensively reported in the available literature. While it serves as an efficient precursor for the synthesis of certain heterocyclic compounds as detailed above, its incorporation into longer, more complex synthetic sequences, such as in the total synthesis of natural products, is not a prominent feature of its documented applications.
Future Research Directions and Unexplored Avenues
Development of Enantioselective Synthetic Methods
A primary challenge and opportunity in the study of 2-chlorooxirane-2-carbonitrile lies in the development of methods for its enantioselective synthesis. The presence of a stereocenter at the C2 position means that access to enantiopure forms of the molecule is crucial for its potential application in the synthesis of chiral molecules. Future research should focus on asymmetric epoxidation of a suitable precursor, such as 2-chloroacrylonitrile (B132963). The exploration of various chiral catalysts, including modified Sharpless epoxidation catalysts or chiral phase-transfer catalysts, could lead to high enantiomeric excesses of the desired oxirane. youtube.com
Another avenue for investigation is the kinetic resolution of a racemic mixture of this compound. This could be achieved through enzymatic or chiral catalyst-mediated reactions that selectively transform one enantiomer, leaving the other unreacted and in high enantiopurity. cornell.edu The development of such methods would be a significant step towards the use of this compound as a chiral building block in organic synthesis.
Catalytic Approaches for Selective Transformations
The high reactivity of the oxirane ring, coupled with the electronic effects of the chloro and cyano substituents, suggests that this compound could undergo a variety of selective transformations under catalytic conditions. Future research should explore the use of Lewis and Brønsted acids, as well as transition metal catalysts, to control the regioselectivity and stereoselectivity of ring-opening reactions. mdpi.comlibretexts.org
For instance, the catalytic ring-opening with various nucleophiles could be directed to either the C2 or C3 position, depending on the nature of the catalyst and the reaction conditions. This would provide access to a range of highly functionalized, non-racemic products. The development of catalysts that can differentiate between the two electrophilic centers of the oxirane ring will be a key challenge.
Exploration of Novel Reaction Pathways and Mechanisms
The unique combination of functional groups in this compound could enable novel reaction pathways that are not accessible with simpler oxiranes. For example, the presence of the nitrile group could be exploited in intramolecular cyclization reactions, leading to the formation of complex heterocyclic scaffolds. Research into the thermal and photochemical reactivity of the molecule could also uncover new and unexpected transformations.
Furthermore, the study of the reaction mechanisms of these transformations will be crucial for understanding and optimizing the reactivity of this compound. A combination of experimental and computational studies could be used to elucidate the intricate details of these novel reaction pathways.
Advanced Computational Modeling for Complex Reactivity Prediction
Computational chemistry is poised to play a pivotal role in guiding the exploration of this compound's reactivity. Density Functional Theory (DFT) and other advanced computational methods can be employed to predict the outcomes of various reactions, including the regioselectivity and stereoselectivity of ring-opening reactions. nih.govresearchgate.net These theoretical calculations can help to prioritize experimental efforts and provide a deeper understanding of the factors that govern the molecule's reactivity.
Moreover, computational modeling can be used to design new catalysts and reagents that are specifically tailored for the selective transformation of this compound. This synergy between computational and experimental chemistry will be essential for unlocking the full synthetic potential of this compound.
Integration into Flow Chemistry and Sustainable Synthesis Paradigms
Given the potential for highly exothermic reactions and the formation of reactive intermediates, the integration of this compound chemistry into continuous flow systems offers significant advantages in terms of safety and process control. nih.govrsc.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. nih.govacs.org
Future research should focus on developing robust flow chemistry protocols for the synthesis and subsequent transformation of this compound. This would not only enhance the safety and efficiency of its use but also align with the principles of green and sustainable chemistry by minimizing waste and energy consumption.
Potential in Advanced Material Precursor Development
The high functionality of this compound makes it an attractive candidate as a monomer for the synthesis of advanced polymers and materials. The oxirane ring can undergo ring-opening polymerization to form polyethers, while the chloro and cyano groups can be further functionalized to introduce specific properties into the resulting polymer. wikipedia.orgacs.org
Future research could explore the polymerization of this compound to produce novel materials with unique thermal, optical, or mechanical properties. The ability to control the stereochemistry of the polymer backbone through the use of enantiopure monomer could lead to the development of materials with highly ordered structures and specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
